1-(2,6-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(2,6-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a bromine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2,6-Bis(trifluoromethoxy)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or organic solvents depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2,6-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modulation of protein function.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)-1-bromopropan-2-one: Similar structure but with difluoromethoxy groups instead of trifluoromethoxy groups.
1-(2,6-Dichlorophenyl)-1-bromopropan-2-one: Contains dichloromethoxy groups instead of trifluoromethoxy groups.
1-(2,6-Dimethoxyphenyl)-1-bromopropan-2-one: Features dimethoxy groups instead of trifluoromethoxy groups.
Uniqueness
1-(2,6-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H7BrF6O3 |
---|---|
Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[2,6-bis(trifluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(19)9(12)8-6(20-10(13,14)15)3-2-4-7(8)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
FHYVGEHIVIICNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1OC(F)(F)F)OC(F)(F)F)Br |
Origin of Product |
United States |
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